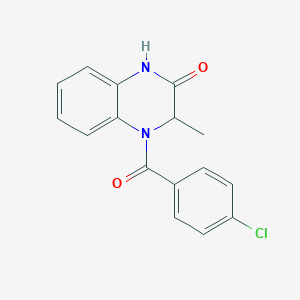

4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as CMBQ, is an organic compound belonging to the quinoxaline family. It is a colorless, solid compound with a molecular weight of 273.66 g/mol. CMBQ is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry.

Applications De Recherche Scientifique

- Antimicrobial Activity : These compounds have been reported to possess considerable antimicrobial properties, effective against a range of microbial strains.

- Anti-inflammatory Properties : They are used in treatments aimed at reducing inflammation, showcasing their potential in managing inflammatory conditions.

- Antidiabetic Effects : Some derivatives have shown promise in the management of diabetes, indicating their potential in glycemic control.

- Antiviral Capabilities : Their application in treating viral infections highlights their importance in antiviral therapy.

- Antitumor and Antitubercular Activities : These derivatives have been explored for their efficacy in combating tumor growth and tuberculosis, pointing towards their potential in oncology and infectious diseases.

The inherent stability and potential for modification make quinoxalinone a versatile molecule, allowing chemists to develop newer derivatives that may be more effective and safer pharmacological agents (Ramli, Moussaif, Karrouchi, & Essassi, 2014).

Structural and Synthetic Importance

Quinoxalinone derivatives are recognized for their structural significance and synthetic utility in organic chemistry. These compounds:

- Serve as Catalysts : Some quinoxalinone derivatives have been studied for their role as ligands in catalysis, contributing to various chemical reactions.

- Provide a Scaffold for Drug Development : The quinoxalinone structure is instrumental in the development of new medicinal agents, with its ability to bind with various bioactive moieties.

- Exhibit Versatility in Synthesis : These compounds can be synthesized through various methods, providing a range of derivatives with potential pharmacological activities.

The structural diversity and synthetic versatility of quinoxalinone derivatives open new avenues in drug discovery and development (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).

Propriétés

IUPAC Name |

4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUNDZAPIFLSDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324009 |

Source

|

| Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666455 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

317822-14-3 |

Source

|

| Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)

![4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2414412.png)

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)